molecular formula C16H23ClFN3O2 B2452404 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride CAS No. 2418730-43-3

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride

Cat. No. B2452404
CAS RN: 2418730-43-3
M. Wt: 343.83
InChI Key: PMPBKSWMLLDLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride is a useful research compound. Its molecular formula is C16H23ClFN3O2 and its molecular weight is 343.83. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding and In Vivo Pharmacological Profile

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide hydrochloride has been studied for its in vitro and in vivo pharmacological properties. It is recognized as a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. This compound competes effectively with [3H]ketanserin for binding to heterologously expressed human 5-HT2A receptors. It also shows inverse agonist activity in cell-based functional assays and demonstrates a behavioral pharmacological profile consistent with antipsychotic-like efficacy. This includes attenuating head-twitch behavior and prepulse inhibition deficits induced by 5-HT2A receptor agonists in rats and reducing hyperactivity in mice induced by N-methyl-d-aspartate receptor antagonists. Its good oral bioavailability suggests potential for clinical application as an antipsychotic agent (Vanover et al., 2006).

Synthesis and Anti-Inflammatory Activity

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide hydrochloride has also been involved in studies focusing on the synthesis of novel compounds. For instance, derivatives of similar compounds have been synthesized and evaluated for their anti-inflammatory activity. Some of these synthesized derivatives showed significant anti-inflammatory activity, indicating the potential of this compound class in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

Analysis and Characterization of 'Research Chemical'

The compound has also been a part of studies focusing on the identification and characterization of research chemicals. It has been involved in the differentiation of regioisomers, showcasing the importance of accurate identification and characterization in the field of medicinal chemistry and drug development (McLaughlin et al., 2016).

properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2.ClH/c1-11-4-6-20(7-5-11)16(22)15(21)19-10-13-3-2-12(9-18)8-14(13)17;/h2-3,8,11H,4-7,9-10,18H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPBKSWMLLDLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NCC2=C(C=C(C=C2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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